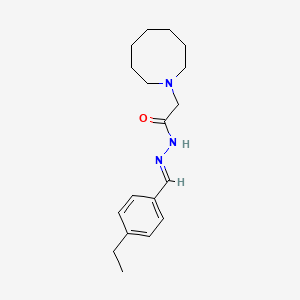

![molecular formula C18H22F2N6O2 B5571818 N-(3,5-二氟苯基)-N'-(2-{[2-甲基-6-(4-吗啉基)-4-嘧啶基]氨基}乙基)脲](/img/structure/B5571818.png)

N-(3,5-二氟苯基)-N'-(2-{[2-甲基-6-(4-吗啉基)-4-嘧啶基]氨基}乙基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of urea derivatives often involves the condensation of amines with isocyanates or carbonyl compounds. While the specific synthesis route for N-(3,5-difluorophenyl)-N'-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea is not directly addressed in the available literature, analogous processes are highlighted in studies on related compounds. For instance, the synthesis of N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea involves reacting 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole with 2,6-difluorobenzoyl isocyanate, showcasing a method that could be adapted for similar urea derivatives (Song et al., 2008).

Molecular Structure Analysis

The structural determination of urea derivatives is crucial for understanding their reactivity and properties. X-ray crystallography, NMR, MS, and IR techniques are commonly employed for this purpose. For example, the crystal structure of a related urea compound was characterized, revealing a planar urea scaffold stabilized by intramolecular N–H···O hydrogen bonds and intermolecular interactions, including π–π stacking (Song et al., 2008). These techniques could similarly elucidate the molecular structure of N-(3,5-difluorophenyl)-N'-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea.

Chemical Reactions and Properties

Urea derivatives participate in various chemical reactions, leveraging their amine and carbonyl functional groups. The synthesis pathways often involve nucleophilic addition, cyclization, and rearrangement reactions. The chemical reactivity of these compounds is influenced by the substituents on the phenyl and pyrimidinyl rings, as well as the urea functionality itself. For instance, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is a notable reaction for synthesizing ureas from carboxylic acids, demonstrating the versatility of urea derivatives in chemical transformations (Thalluri et al., 2014).

Physical Properties Analysis

The physical properties of urea derivatives, including solubility, melting point, and crystallinity, are crucial for their application in various domains. These properties are determined by the molecular structure, particularly the presence of fluorine atoms and the morpholinyl group, which can affect intermolecular interactions. Although specific data on N-(3,5-difluorophenyl)-N'-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea are not provided, analogous compounds exhibit defined crystalline structures and solubility characteristics that could be inferred for this compound based on its structural similarities (Song et al., 2008).

科学研究应用

仿生配位化学

Herres‐Pawlis 等人 (2005) 的一项研究开发了一系列双胍配体,用于仿生配位化学。这项研究旨在创建一个配体库,将胍基残基中前所未有的取代灵活性与各种脂肪族和芳香族间隔基结合起来。该研究的方法论涉及使用预定的脲和仲胺来构建这些单元,表明指定化合物可能相关的潜在领域,尽管没有直接提及 (Herres‐Pawlis 等人,2005)。

抗菌活性

Zhi 等人 (2005) 合成了各种 3-取代-6-(3-乙基-4-甲基苯胺基)尿嘧啶,并评估了它们抑制细菌 DNA 聚合酶和培养物中革兰氏阳性菌生长的能力。这项研究强调了脲衍生物在开发有效抗菌剂中的重要性,为指定的化合物提出了一个潜在的应用领域 (Zhi 等人,2005)。

催化合成氨基甲酸酯、脲和恶唑烷酮

彭等人 (2008) 引入了一种 Pd(OAc)2/[mmim]I 催化剂体系,用于脂肪族和芳香族胺的氧化羰基化,以合成氨基甲酸酯、脲和 2-恶唑烷酮。该催化体系对各种羰基化合物的生产表现出高的周转频率,说明了该化合物在催化中的潜在应用 (Peng 等人,2008)。

合成和抗氧化活性评价

George 等人 (2010) 探索了包括脲化合物在内的衍生物的合成和抗氧化活性的评价。这项研究有助于了解如何合成类似于指定化合物的脲衍生物并将其应用于抗氧化研究 (George 等人,2010)。

属性

IUPAC Name |

1-(3,5-difluorophenyl)-3-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F2N6O2/c1-12-23-16(11-17(24-12)26-4-6-28-7-5-26)21-2-3-22-18(27)25-15-9-13(19)8-14(20)10-15/h8-11H,2-7H2,1H3,(H,21,23,24)(H2,22,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLPGEIFSLHDEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)NC3=CC(=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F2N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Difluorophenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorophenyl)-2-[(3-fluorophenyl)amino]nicotinamide](/img/structure/B5571762.png)

![2-[5-(4-propylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5571773.png)

![(3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5571781.png)

![5-fluoro-2-{1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-2-yl}-1H-benzimidazole](/img/structure/B5571786.png)

![N'-[2-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5571787.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5571792.png)

![3-(3-methylbutyl)-8-[(2-oxopiperidin-1-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571807.png)

![methyl 4-[(3-{[4-(methoxycarbonyl)benzylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5571820.png)

![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(2,3,4-trimethoxybenzylidene)acetohydrazide](/img/structure/B5571821.png)